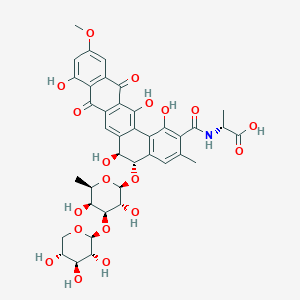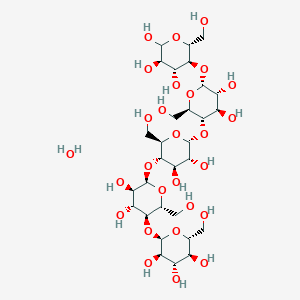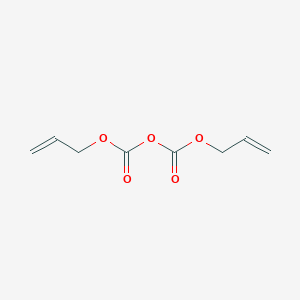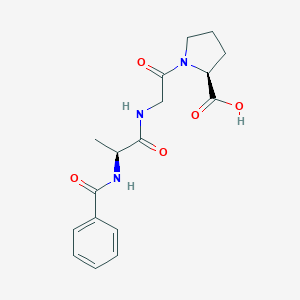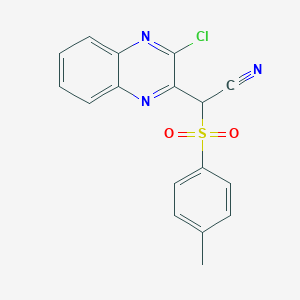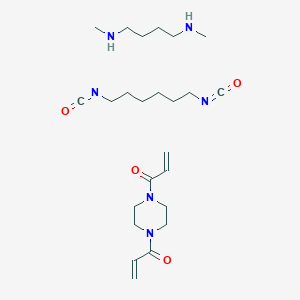
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N2LL Poly(amido-amine)-polyurethane copolymer is a novel class of copolymer that combines the unique properties of poly(amido-amine) dendrimers and polyurethane. This compound is characterized by its highly branched, tree-like structure, which provides a large number of functional groups on the surface. These functional groups can be tailored for specific applications, making the copolymer highly versatile in various fields such as drug delivery, tissue engineering, and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N2LL Poly(amido-amine)-polyurethane copolymer typically involves a two-step process. The first step is the synthesis of poly(amido-amine) dendrimers, which are prepared using a divergent method starting from a core molecule such as ethylene diamine. This involves alternating reactions of Michael addition and amidation to build up the dendrimer structure layer by layer .
In the second step, the poly(amido-amine) dendrimers are reacted with diisocyanates to form the polyurethane segments. This reaction is typically carried out under anhydrous conditions to prevent the formation of urea linkages, which can occur if water is present .
Industrial Production Methods
Industrial production of N2LL Poly(amido-amine)-polyurethane copolymer involves scaling up the synthetic routes described above. This requires precise control of reaction conditions to ensure the consistency and quality of the final product. Techniques such as continuous flow reactors and automated synthesis platforms are often employed to achieve this .
化学反应分析
Types of Reactions
N2LL Poly(amido-amine)-polyurethane copolymer can undergo various chemical reactions, including:
Oxidation: The amine groups in the poly(amido-amine) segments can be oxidized to form nitroso or nitro groups.
Reduction: The polyurethane segments can be reduced to form amine groups.
Substitution: The functional groups on the surface of the dendrimers can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as thiols, amines, and carboxylates are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amine groups can lead to the formation of nitroso or nitro derivatives, while reduction of the polyurethane segments can yield amine-functionalized copolymers .
科学研究应用
N2LL Poly(amido-amine)-polyurethane copolymer has a wide range of applications in scientific research, including:
Chemistry: Used as a catalyst support and in the synthesis of complex molecules.
Biology: Employed in the development of biosensors and as a scaffold for tissue engineering.
Medicine: Utilized in drug delivery systems due to its ability to encapsulate and release therapeutic agents in a controlled manner.
Industry: Applied in the production of coatings, adhesives, and sealants due to its excellent mechanical properties and chemical resistance
作用机制
The mechanism by which N2LL Poly(amido-amine)-polyurethane copolymer exerts its effects is largely dependent on its structure. The highly branched dendrimer segments provide a large surface area for interactions with other molecules, while the polyurethane segments contribute to the copolymer’s mechanical strength and flexibility. The functional groups on the surface of the dendrimers can interact with specific molecular targets, such as enzymes or receptors, to exert their effects .
相似化合物的比较
N2LL Poly(amido-amine)-polyurethane copolymer is unique in its combination of poly(amido-amine) dendrimers and polyurethane. Similar compounds include:
Poly(amido-amine) dendrimers: These are highly branched polymers with a similar structure but lack the polyurethane segments, which limits their mechanical properties.
In comparison, N2LL Poly(amido-amine)-polyurethane copolymer offers a unique combination of properties that make it highly suitable for a wide range of applications .
属性
CAS 编号 |
123098-01-1 |
|---|---|
分子式 |
C24H42N6O4 |
分子量 |
478.6 g/mol |
IUPAC 名称 |
1,6-diisocyanatohexane;N,N'-dimethylbutane-1,4-diamine;1-(4-prop-2-enoylpiperazin-1-yl)prop-2-en-1-one |
InChI |
InChI=1S/C10H14N2O2.C8H12N2O2.C6H16N2/c1-3-9(13)11-5-7-12(8-6-11)10(14)4-2;11-7-9-5-3-1-2-4-6-10-8-12;1-7-5-3-4-6-8-2/h3-4H,1-2,5-8H2;1-6H2;7-8H,3-6H2,1-2H3 |
InChI 键 |
RJNVERYCEQMSDK-UHFFFAOYSA-N |
SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
规范 SMILES |
CNCCCCNC.C=CC(=O)N1CCN(CC1)C(=O)C=C.C(CCCN=C=O)CCN=C=O |
同义词 |
N2LL poly(amido-amine)-polyurethane copolymer PUPA copolyme |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(2S)-2-[[(4S)-17-[Methyl(methylsulfonyl)amino]-2-oxo-3-azatricyclo[13.3.1.16,10]icosa-1(18),6,8,10(20),15(19),16-hexaen-4-yl]methylamino]-N-(2-methylpropyl)hexanamide](/img/structure/B55244.png)

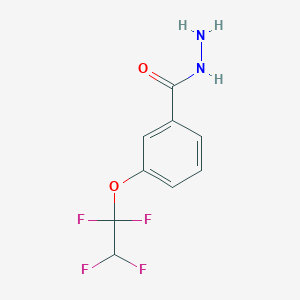

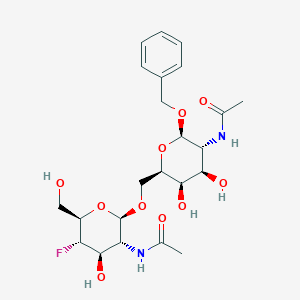
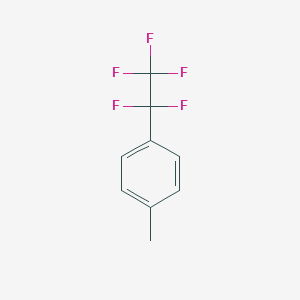
![[3-[(2R,3R,4R,5R,6R)-3-acetamido-4-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[(2S,3R,4R,5R,6R)-3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypropyl] dihydrogen phosphate](/img/structure/B55254.png)
